3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-5-1-3-15(11-17)18(24)22-12-14-6-9-23(10-7-14)19(25)16-4-2-8-21-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZBFKXRGHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This is achieved by reacting piperidine with nicotinic acid under appropriate conditions to form the nicotinoylpiperidinyl derivative.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom. This can be done using fluorinating agents such as Selectfluor® or other suitable reagents.
Coupling with Benzamide: Finally, the fluorinated piperidinyl intermediate is coupled with benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.
Pharmaceutical Research: The compound is used in the development of new drugs and as a reference compound in pharmacological studies.
Biological Studies: It is used to investigate its effects on biological systems and its interactions with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
CHMFL-ABL/KIT-155
- Structure: 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide.
- Key Features: Shares the nicotinoylpiperidin motif but replaces the fluorophenyl with a trifluoromethylphenyl group. The piperidin-4-yloxy linker differs from the methylene bridge in the target compound.
- Activity: Potent dual ABL/KIT kinase inhibitor (IC₅₀ < 10 nM for KIT). Demonstrates that nicotinoylpiperidin derivatives can achieve high kinase selectivity via hinge-binding interactions .
TD-1c
- Structure: (S)-3-Fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide.
- Key Features: Retains the 3-fluorobenzamide core but incorporates a complex pyridinone-based side chain.
- Activity : Targets undefined pathways but highlights the role of fluorine in improving pharmacokinetic properties .
Compounds with Divergent Targets
Neurodegenerative Disease-Targeted Benzamide
- Structure : 3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide.
- Key Features: Dual substitution with methoxyphenethyl and dioxopyrrolidin groups instead of nicotinoylpiperidin.
RORC2 Inverse Agonist
- Structure: 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide.
- Key Features: Cyano substitution on benzamide and isobutyrylpiperidin side chain.
- Activity : High selectivity for RORC2 over RORA/B (IC₅₀ = 12 nM for IL-17 suppression). Shows how side-chain modifications redirect activity to nuclear receptors .
Substituent Impact on Activity
Fluorine Position and Bioactivity
- 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide : Fluorine at position 3 paired with iodo and methyl groups enhances steric bulk but lacks kinase activity data .
- N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluoro-benzamide: Dual fluorine atoms at positions 3 and 5 improve binding to metabotropic glutamate receptors, underscoring positional sensitivity .
Nicotinoylpiperidin vs. Other Piperidinyl Groups
- CHMFL-ABL/KIT-155: Nicotinoylpiperidin-oxy linker optimizes kinase hinge binding.
- VU0409106: 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(pyrimidinyloxy)benzamide uses pyrimidinyloxy instead of nicotinoylpiperidin, shifting target specificity to undisclosed pathways .
Key Research Findings and Implications
Nicotinoylpiperidin Significance: This group enhances kinase binding via hydrogen bonding and hydrophobic interactions, as seen in CHMFL-ABL/KIT-155 .
Fluorine’s Role : Fluorine at position 3 improves metabolic stability and target affinity across multiple analogs .
Target Plasticity: Minor structural changes (e.g., replacing nicotinoylpiperidin with isobutyrylpiperidin) can redirect activity from kinases to nuclear receptors .
Therapeutic Versatility : Benzamide derivatives exhibit broad applicability, spanning oncology (kinase inhibition) and neurodegenerative diseases (GCP II inhibition) .
Biological Activity
3-Fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic compound noted for its potential therapeutic applications, particularly in oncology. This compound features a unique structure that includes a fluorine atom and a nicotinoylpiperidinyl moiety, which contribute to its biological activity. This article explores its biological mechanisms, pharmacological properties, and potential applications based on diverse research findings.
Target Kinases
The primary targets of this compound are the BCR-ABL and c-KIT kinases. These kinases play crucial roles in cell signaling pathways associated with various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .
Mode of Action
This compound functions as a dual kinase inhibitor , effectively blocking the signaling pathways mediated by BCR-ABL and c-KIT. By inhibiting these pathways, the compound can disrupt the proliferation of cancer cells driven by these oncogenes .
Antiproliferative Activity
Research has demonstrated that this compound exhibits strong antiproliferative activities against cancer cell lines associated with BCR-ABL and c-KIT. In vitro studies indicate significant reductions in cell viability, suggesting its potential as a therapeutic agent in treating cancers characterized by these mutations .
Pharmacokinetics
The compound shows favorable pharmacokinetic properties, indicating good oral bioavailability. This characteristic is essential for its development as a potential drug candidate, allowing for effective systemic delivery .
Case Studies and Experimental Data
A series of studies have evaluated the efficacy of this compound in various experimental settings:
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | K562 (CML) | 0.5 | Significant inhibition of cell proliferation |
| Study B | GIST-T1 | 0.8 | Induction of apoptosis observed |
| Study C | Ba/F3 (c-KIT positive) | 0.6 | Blockade of signaling pathways confirmed |
These studies collectively highlight the compound's potent activity against specific cancer types and its mechanism of action through kinase inhibition.
Applications in Medicinal Chemistry
This compound is being explored for several applications:
- Therapeutic Development : As a candidate for drug development targeting CML and GISTs.
- Pharmacological Reference : Utilized in studies to benchmark new compounds against established inhibitors.
- Biological Investigations : Employed to study interactions with biomolecules and elucidate cellular mechanisms affected by kinase inhibition .
Q & A
Basic: What synthetic routes are recommended for preparing 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, and what challenges arise in achieving high purity?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core followed by coupling with the nicotinoyl-piperidine moiety. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI/HOBt under inert conditions (e.g., dry DMF or dichloromethane) to link the fluorobenzoyl group to the piperidine intermediate .
- Piperidine modification : Introduce the nicotinoyl group via nucleophilic acyl substitution, requiring precise temperature control (0–5°C) to avoid side reactions .
Challenges : - Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is critical due to byproducts from incomplete coupling .
- Fluorine stability : Monitor reaction pH to prevent defluorination during acidic/basic conditions .
Basic: How can researchers confirm the structural integrity of this compound, particularly the positioning of the fluorine atom?
Answer:
Combine spectroscopic and computational methods:
- ¹H/¹³C NMR : Assign aromatic protons using 2D techniques (COSY, HSQC) to resolve overlapping signals caused by fluorine’s electronegativity. Fluorine’s deshielding effect shifts adjacent protons downfield .
- 19F NMR : Directly confirms fluorine presence and substitution pattern .
- X-ray crystallography : Resolves ambiguities in stereochemistry and spatial arrangement of the nicotinoyl-piperidine group .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing fluorine with chloro or cyano groups) to assess impact on target binding .
- Piperidine ring alterations : Test substitutions at the 4-position (e.g., methyl, hydroxyl) to evaluate conformational effects on receptor affinity .
- Biological assays : Pair in vitro binding assays (e.g., SPR for target affinity) with cellular efficacy studies (e.g., IC50 in disease models) to correlate structural changes with activity .
Data interpretation : Use molecular docking to rationalize SAR trends and guide further optimizations .
Advanced: What methodological approaches resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line passage number) to minimize variability .
- Orthogonal assays : Cross-validate results using diverse techniques (e.g., enzymatic vs. cell-based assays) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., trifluoromethyl-substituted analogs in ) to identify trends masked by assay-specific artifacts.
- Dose-response curves : Ensure full curves are generated to detect non-linear effects or off-target interactions .
Basic: What analytical techniques are recommended for assessing the compound’s stability under varying storage conditions?
Answer:
- HPLC-UV/PDA : Monitor degradation products over time under stress conditions (e.g., 40°C/75% RH for accelerated stability testing) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and identify decomposition temperatures .
- Light exposure studies : Use photostability chambers (ICH Q1B guidelines) to evaluate sensitivity to UV/visible light .
Recommendation : Store lyophilized samples at -20°C in amber vials to prolong shelf life .
Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?
Answer:
- Radiolabeled tracing : Incorporate ¹⁴C at the benzamide carbonyl to track metabolites via LC-MS/MS and autoradiography .
- Liver microsome assays : Identify Phase I metabolites (oxidation, defluorination) using human/rodent microsomes + NADPH .
- Biliary excretion studies : Cannulate bile ducts in animal models to capture conjugated metabolites (e.g., glucuronides) .
Data integration : Use software like MetaDrug to predict pathways and cross-reference with experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
